Cas no 51219-89-7 (Tetramethyl-d12-urea)

Tetramethyl-d12-urea structure
Tetramethyl-d12-urea structure
Product Name:Tetramethyl-d12-urea
CAS No:51219-89-7
MF:C5H12N2O
MW:128.235521316528
CID:384870
PubChem ID:2733436
Update Time:2025-07-20

Tetramethyl-d12-urea Chemical and Physical Properties

Names and Identifiers

    • Urea, tetra(methyl-d3)-(9CI)
    • Tetramethylurea-d12
    • AC1MBYVK
    • dodecadeuterio-tetramethylurea
    • EINECS 257-062-9
    • I14-101174
    • Tetra((2H3)methyl)urea
    • tetra[(2H3)methyl]urea
    • tetrakis-trideuteriomethyl-urea
    • Tetramethylharnstoff-d12
    • 1,1,3,3-tetrakis(trideuteriomethyl)urea
    • HY-I0983S
    • 1,1,3,3-tetra(?H?)methylurea
    • SCHEMBL11725383
    • 1,1,3,3-Tetramethylurea-d12
    • DTXSID00199226
    • D99677
    • CS-0567874
    • 51219-89-7
    • Tetramethyl-d12-urea
    • Inchi: 1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3/i1D3,2D3,3D3,4D3
    • InChI Key: AVQQQNCBBIEMEU-MGKWXGLJSA-N
    • SMILES: O=C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 357.927531
  • Monoisotopic Mass: 357.927531
  • Isotope Atom Count: 12
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.1

Experimental Properties

  • Color/Form: liquid
  • Density: 0.946
  • Melting Point: 1 °C
  • Boiling Point: 174-178 °C
  • Flash Point: 65 °C
  • Refractive Index: 1.445
  • Solubility: Not available

Tetramethyl-d12-urea Security Information

  • Hazard Category Code: 61
  • Safety Instruction: 53-45
  • Hazardous Material Identification: T
  • Risk Phrases:R61

Tetramethyl-d12-urea Customs Data

  • HS CODE:28459010

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Additional information on Tetramethyl-d12-urea

Comprehensive Guide to Tetramethyl-d12-urea (CAS No. 51219-89-7): Properties, Applications, and Industry Insights

Tetramethyl-d12-urea (CAS No. 51219-89-7), a deuterated analog of tetramethylurea, is a specialized organic compound widely utilized in NMR spectroscopy, isotope labeling studies, and pharmaceutical research. Its unique deuterium substitution (d12) enhances its utility in tracing molecular interactions and metabolic pathways, making it indispensable in modern analytical chemistry. This article explores its physicochemical properties, synthetic routes, and cutting-edge applications while addressing trending queries like "deuterated solvents in drug discovery" and "stable isotope labeling techniques."

The molecular structure of Tetramethyl-d12-urea features twelve deuterium atoms replacing all hydrogen positions, significantly reducing signal interference in NMR spectra. With a molecular formula of C5D12N2O and a molar mass of 124.22 g/mol, it exhibits a melting point of ~135°C and solubility in polar solvents like DMSO and deuterated chloroform. Researchers prioritize its high isotopic purity (≥98% D), which minimizes background noise in sensitive experiments. Recent publications highlight its role in protein dynamics studies and quantum chemistry simulations, aligning with the growing demand for precision analytical tools.

In pharmaceutical development, Tetramethyl-d12-urea serves as a kinetic isotope effect (KIE) probe to investigate drug metabolism pathways. A 2023 study demonstrated its effectiveness in tracking enzyme-substrate interactions for anticancer drug candidates, addressing the popular search topic "how deuterated compounds improve drug half-life." Its thermal stability (decomposes at >300°C) also makes it suitable for high-temperature NMR applications, a technique gaining traction in material science forums.

The synthesis of CAS 51219-89-7 typically involves deuterium exchange reactions using D2O or catalytic deuteration methods. Industry leaders emphasize cost-effective production scaling, responding to searches like "bulk deuterated urea suppliers." Quality control protocols focus on residual proton content analysis via mass spectrometry and FT-IR spectroscopy, ensuring compliance with ISO 13485 standards for research-grade chemicals.

Environmental and safety profiles of Tetramethyl-d12-urea are frequently queried ("are deuterated compounds biodegradable?"). While it shows low ecotoxicity (OECD 301D), proper waste management is recommended due to its persistence in aqueous systems. The compound's non-flammability and low vapor pressure (0.01 mmHg at 25°C) make it safer to handle than many organic solvents, a key consideration for green chemistry initiatives.

Emerging applications include battery electrolyte research, where its deuterium effects on ionic conductivity are being explored—a hot topic in energy storage discussions. Patent analyses reveal increasing use in OLED material development, particularly for deuterated electron transport layers that enhance device longevity. These innovations correlate with search trends like "deuterated materials in renewable energy."

For procurement, researchers should verify certificates of analysis detailing isotopic enrichment and solvent compatibility. Storage recommendations include argon-filled containers at -20°C to prevent isotopic scrambling, addressing common storage-related search queries. Leading suppliers provide custom deuteration services, catering to the demand for tailored isotopic compounds in precision medicine projects.

The global market for Tetramethyl-d12-urea is projected to grow at 6.8% CAGR (2023-2030), driven by structural biology advancements and personalized therapeutics. Its integration with AI-assisted molecular modeling platforms reflects the intersection of wet lab chemistry and computational prediction tools—a synergy dominating scientific discourse. Future research directions may explore its cryoprotectant properties in biopreservation, answering emerging questions about isotope effects in low-temperature biology.

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